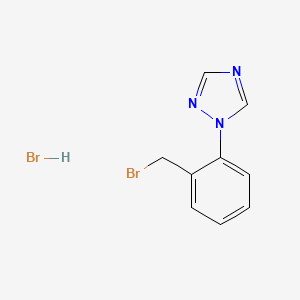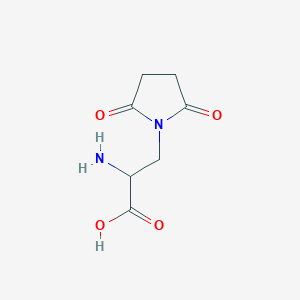
1-(4-Bromo-2-chlorophenyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is an organosulfur compound with the molecular formula C8H8BrClS It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a thiol group (-SH) attached to an ethane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-(4-Bromo-2-chlorophenyl)ethanone with thiourea, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler thiol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Sodium hydride or other strong bases in the presence of nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted phenyl ethane thiols.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-chlorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromo-2-chlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 1-(5-Bromo-2-chlorophenyl)ethane-1-thiol
Comparison: 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the thiol group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H8BrClS |
|---|---|
Molekulargewicht |
251.57 g/mol |
IUPAC-Name |
1-(4-bromo-2-chlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8BrClS/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 |
InChI-Schlüssel |
NMVWKJVLFRYYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




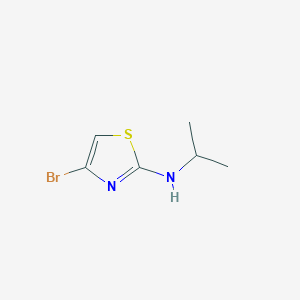
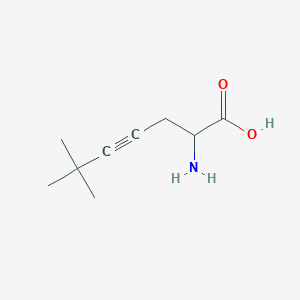


![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)

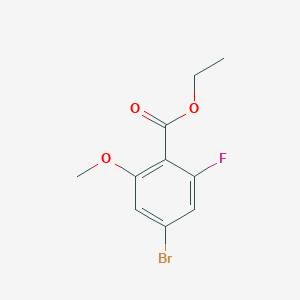
![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)
